molecular formula C16H9ClN2OS2 B2911026 N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 941966-28-5

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B2911026
CAS No.: 941966-28-5
M. Wt: 344.83
InChI Key: SYHRWYHMXLANPO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and benzo[b]thiophene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach includes molecular hybridization techniques and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to its combined structural features of benzothiazole and benzo[b]thiophene, which confer a broad spectrum of biological activities. This dual functionality makes it a promising candidate for various therapeutic applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS2/c17-14-10-3-1-2-4-12(10)22-15(14)16(20)19-9-5-6-13-11(7-9)18-8-21-13/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHRWYHMXLANPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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